molecular formula C47H66N5O7PS B3044103 2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite CAS No. 147190-34-9

2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite

Cat. No.: B3044103
CAS No.: 147190-34-9
M. Wt: 876.1 g/mol
InChI Key: GMVCCUAXEMZEJE-UHFFFAOYSA-N
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Description

This compound is a highly specialized phosphoramidite derivative with a multifunctional structure. Key structural features include:

  • Diisopropylphosphoramidite group: A reactive moiety commonly employed in oligonucleotide synthesis for solid-phase DNA/RNA coupling .
  • Bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group: A photolabile group that prevents undesired reactions during synthetic processes .
  • Hexyl linker with pentanamido and 2-cyanoethyl groups: Enhances solubility and facilitates conjugation to biomolecules or solid supports .

The compound’s design suggests applications in nucleotide chemistry, targeted drug delivery, or photoaffinity labeling, given its resemblance to biotinylated probes in .

Properties

IUPAC Name

N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H66N5O7PS/c1-34(2)52(35(3)4)60(58-30-14-28-48)59-32-36(15-12-13-29-49-44(53)19-11-10-18-43-45-42(33-61-43)50-46(54)51-45)31-57-47(37-16-8-7-9-17-37,38-20-24-40(55-5)25-21-38)39-22-26-41(56-6)27-23-39/h7-9,16-17,20-27,34-36,42-43,45H,10-15,18-19,29-33H2,1-6H3,(H,49,53)(H2,50,51,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVCCUAXEMZEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H66N5O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098689
Record name Phosphoramidous acid, bis(1-methylethyl)-, 2-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-5-yl)-1-oxopentyl]amino]hexyl 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

876.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147190-34-9
Record name Phosphoramidous acid, bis(1-methylethyl)-, 2-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-5-yl)-1-oxopentyl]amino]hexyl 2-cyanoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147190-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramidous acid, bis(1-methylethyl)-, 2-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-5-yl)-1-oxopentyl]amino]hexyl 2-cyanoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite involves multiple steps, each requiring specific reagents and conditions

    Core Structure Synthesis: The initial step involves the synthesis of the hexahydro-1H-thieno[3,4-d]imidazol core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The methoxyphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or ferric chloride.

    Phosphoramidite Formation: The final step involves the introduction of the diisopropylphosphoramidite group. This is typically achieved through a reaction with diisopropylamine and a suitable phosphorochloridite under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Activation and Coupling Reactions

2.1. Phosphoramidite Activation
The diisopropylphosphoramidite group is activated using 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) as coupling agents .

Reaction Conditions :

ReagentRoleSolventTemperatureCitation
HOBt/NHSCoupling agentAcetonitrile-d30–5°C
DiisopropylamineBaseTHF0–5°C

Mechanism :
The phosphoramidite reacts with the coupling agent to form an active intermediate, enabling nucleophilic attack during oligonucleotide assembly .

Deprotection and Functionalization

3.1. Thienoimidazolone Deprotection
The 2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl group requires acidic cleavage (e.g., trifluoroacetic acid) to release the pentanamido linker .

Reaction Conditions :

StepReagentSolventTimeCitation
Acidic hydrolysisTFA/DCM (1:1)DCM30 minutes
NeutralizationNaHCO3Water10 minutes

3.2. Cyanomethyl Linker Activation
The 2-cyanoethyl group undergoes oxidative activation (e.g., using iodine in pyridinium thiocyanate) to form a reactive intermediate for coupling .

Reaction Mechanism :
The cyanomethyl group is oxidized to a thiocyanate intermediate, facilitating nucleophilic substitution during oligonucleotide elongation .

Stability and Storage

4.1. Critical Parameters

  • Temperature : Requires storage at -20°C to prevent degradation .

  • Moisture : Highly sensitive; reactions conducted under inert atmosphere .

4.2. Hazards

Hazard ClassPrecautionsCitation
H315-H319Irritates skin/eyes
P280Wear protective gloves

Analytical Data

5.1. Molecular Properties

ParameterValueCitation
Molecular FormulaC64H83N7O12PSi
Molecular Weight1,232.17 g/mol
SolubilitySoluble in THF/DMAc

5.2. Spectroscopic Data

TechniqueKey PeaksCitation
31P NMRδ 140–150 ppm
1H NMRδ 2.5–4.5 ppm (amide)

Scientific Research Applications

2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of 2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It influences pathways related to oxidative stress, inflammation, and cell signaling, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison of Protecting Groups

The bis(4-methoxyphenyl)(phenyl)methyl (DMT) group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in (S)-Prop-2-ynyl 2-(4-benzoylbenzamido)-6-(tert-butoxycarbonylamino)hexanoate (18) ().

  • DMT : Offers UV-sensitive deprotection, ideal for photolithographic DNA synthesis, but requires acidic conditions (e.g., trichloroacetic acid) for removal .
  • Boc : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid), making it suitable for peptide synthesis but less stable in prolonged UV exposure .
Protecting Group Deprotection Method Stability Common Use
DMT (Target) Acid/UV light High Oligonucleotides
Boc (Compound 18) Mild acid Moderate Peptides/amines

Heterocyclic Core: Thienoimidazolone vs. Triazoles and Thiazoles

The thieno[3,4-d]imidazol-2-one in the target compound differs from 1,2,4-triazoles () and thiazole-imidazolidinones ():

  • Thienoimidazolone: Exhibits tautomerism and hydrogen-bonding capacity, similar to biotin’s interaction with streptavidin . This feature is exploited in affinity probes (e.g., ’s biotinylated derivatives).
  • 1,2,4-Triazoles () : Electron-deficient cores with antimicrobial and anticancer activity, stabilized by sulfonyl and fluorophenyl groups .
Heterocycle Key Properties Biological Relevance
Thienoimidazolone Tautomerism, biotin-like Affinity probes
1,2,4-Triazole Electron-deficient, polar Antimicrobial agents
Thiazole-imidazolidinone Conformational rigidity Enzyme inhibition

Biological Activity

The compound 2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite is a phosphoramidite derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C43H52N8O7PC_{43}H_{52}N_8O_7P with a molecular weight of approximately 842.89 g/mol . The structure features a complex arrangement of aromatic rings and functional groups that may contribute to its biological activity.

1. Targeting Cellular Pathways

Research indicates that compounds with similar structures often interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the thieno[3,4-d]imidazole moiety suggests potential interactions with proteins involved in oxidative stress responses, possibly inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation .

2. Electrophilic Properties

The compound's electrophilic nature may allow it to form covalent bonds with nucleophilic sites in proteins, modifying their function. This mechanism has been observed in other electrophilic agents that target cysteine residues in proteins, leading to altered signaling pathways associated with cancer progression and resistance to therapy .

In Vitro Studies

In vitro studies have shown that related phosphoramidites exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar electrophilic characteristics have been reported to induce apoptosis in breast and colon cancer cells through activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a structurally analogous compound induced cell death in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values in the low nanomolar range. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction .
  • Ferroptosis Induction : Another research highlighted that compounds similar to the target compound selectively triggered ferroptosis in cancer cells by inhibiting GPX4, a key antioxidant enzyme. This effect was corroborated by Western blot analyses showing decreased GPX4 levels post-treatment .

Data Tables

Parameter Value
Molecular FormulaC43H52N8O7PC_{43}H_{52}N_8O_7P
Molecular Weight842.89 g/mol
CAS Number1391913-24-8
Biological ActivityCytotoxicity in cancer cells

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves multi-step reactions, including coupling of the thienoimidazole moiety to the hexyl backbone and phosphoramidite functionalization. Key steps include refluxing in DMSO for 18 hours to ensure complete hydrazide coupling (65% yield) , followed by diisopropylphosphoramidite introduction under inert conditions. Reaction temperature (e.g., 80–100°C) and solvent polarity significantly impact intermediate stability and final yield. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the product from byproducts .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer : High-resolution techniques are essential due to the compound's complexity:

  • HPLC : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • FTIR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the cyanoethyl group) .
  • NMR : ¹H/¹³C NMR for backbone connectivity (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm) and ³¹P NMR for phosphoramidite validation (δ ~140 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How should researchers handle solubility challenges during in vitro studies?

  • Methodological Answer : The compound’s lipophilic nature (due to methoxyphenyl and hexyl groups) requires dissolution in polar aprotic solvents (e.g., DMF or DMSO) followed by dilution in aqueous buffers. Pre-sonication for 15–30 minutes enhances dispersion. For cell-based assays, maintain DMSO concentrations <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can stability under varying experimental conditions be systematically optimized?

  • Methodological Answer : Stability studies should assess:

  • Thermal Degradation : Use accelerated stability testing (40–60°C for 48–72 hours) with HPLC monitoring .
  • Hydrolytic Sensitivity : The phosphoramidite group is prone to hydrolysis; store under anhydrous conditions (argon atmosphere, molecular sieves) .
  • Light Sensitivity : Protect from UV exposure using amber glassware. Data contradictions in degradation profiles (e.g., unexpected byproducts) may arise from trace metal impurities; include EDTA (0.1 mM) in buffers to chelate metals .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution, identifying electrophilic sites (e.g., the phosphoramidite phosphorus). COMSOL Multiphysics can simulate reaction kinetics under flow conditions, optimizing parameters like residence time and reagent stoichiometry . Molecular docking studies (AutoDock Vina) may predict interactions with biological targets (e.g., biotin-binding proteins) .

Q. How can researchers resolve discrepancies in spectral data during structure elucidation?

  • Methodological Answer : Contradictions between calculated and observed elemental analysis (e.g., C/H/N ratios) often stem from hygroscopic intermediates. Dry samples at 60°C under vacuum for 24 hours before analysis. For NMR, use deuterated solvents with <1% H₂O. If ¹³C signals mismatch predicted values, consider diastereomer formation during synthesis and validate via X-ray crystallography .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) models should integrate:

  • Pharmacophore Mapping : Identify critical motifs (e.g., the thienoimidazole ring for hydrogen bonding).
  • Steric Effects : Modify the hexyl chain length to balance membrane permeability and solubility.
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl rings to modulate phosphoramidite reactivity. Link these modifications to enzyme inhibition assays (e.g., biotinidase) .

Methodological Best Practices

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling dry powders .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent phosphoramidite hydrolysis .
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste due to the cyanide group .

Q. How can researchers design controlled experiments to study the compound’s interaction with biological systems?

  • Methodological Answer :

  • Positive/Negative Controls : Include biotin (for biotin-binding assays) and phosphoramidite-free analogs.
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using LC-MS to quantify intracellular uptake .
  • Blocking Studies : Pre-treat cells with avidin to confirm target specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite
Reactant of Route 2
Reactant of Route 2
2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite

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